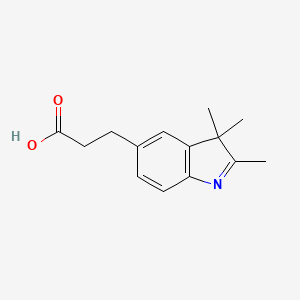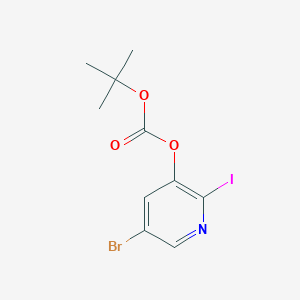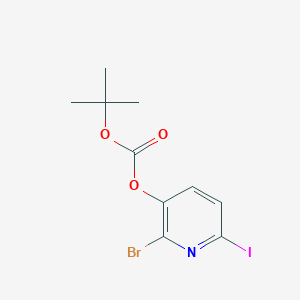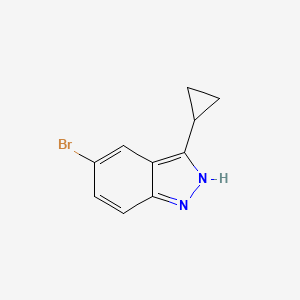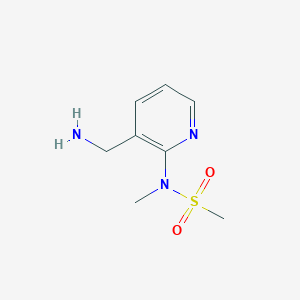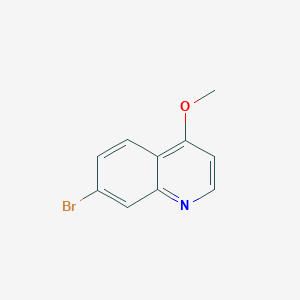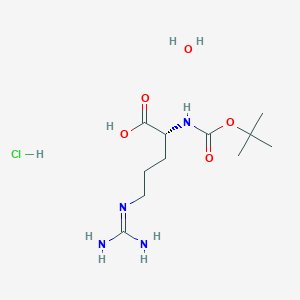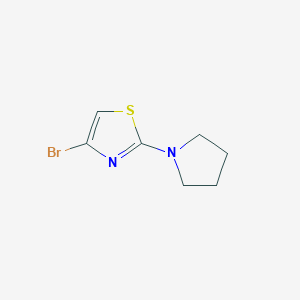
4-Bromo-2-(pyrrolidin-1-YL)thiazole
Descripción general
Descripción
“4-Bromo-2-(pyrrolidin-1-YL)thiazole” is a chemical compound with the CAS Number: 1017781-56-4 . It has a molecular weight of 234.14 . The IUPAC name for this compound is 4-bromo-2-(pyrrolidin-1-yl)-1H-1lambda3-thiazole .
Synthesis Analysis
The synthesis of compounds containing the thiazole ring, such as “4-Bromo-2-(pyrrolidin-1-YL)thiazole”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “4-Bromo-2-(pyrrolidin-1-YL)thiazole” was not found in the retrieved information.Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(pyrrolidin-1-YL)thiazole” can be represented by the InChI Code: 1S/C7H10BrN2S/c8-6-5-11-7(9-6)10-3-1-2-4-10/h5,11H,1-4H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-Bromo-2-(pyrrolidin-1-YL)thiazole” is stored at room temperature .Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry
- Application : “4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline” is an important raw material and used as pharmaceutical intermediates .
- Results or Outcomes : The outcomes of using this compound would also depend on the specific synthesis pathway. In general, it can be used to create a variety of pharmaceutical compounds .
-
Scientific Field: Medicinal Chemistry
- Application : “3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol” is a macrocyclic compound that has garnered much attention recently in medicinal chemistry due to their ability to access biologically relevant conformations .
- Methods of Application : This compound was prepared via a two-step protocol and assigned using 1H, 13C-NMR and LC-MS .
- Results or Outcomes : The 1H-NMR spectrum obtained for this compound matches the signals reported for a similar compound .
-
Scientific Field: Medicinal Chemistry
- Application : Thiazoles have been found to have diverse biological activities. They have been used to create compounds that act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
- Results or Outcomes : The outcomes of using thiazole derivatives would also depend on the specific synthesis pathway and the desired biological activity .
-
Scientific Field: Drug Discovery
- Application : Pyrrolidine, a component of “4-Bromo-2-(pyrrolidin-1-YL)thiazole”, is a versatile scaffold for novel biologically active compounds. It has been used in the development of clinically active drugs .
- Methods of Application : The methods of application would depend on the specific drug being developed. For example, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs) .
- Results or Outcomes : The outcomes would depend on the specific drug being developed. For example, 4-(pyrrolidin-1-yl)benzonitrile derivatives have shown promise as SARMs .
-
Scientific Field: Organic Chemistry
- Application : “2-Bromo-4′-(1-pyrrolidinyl)acetophenone” is an important raw material and used as pharmaceutical intermediates .
- Results or Outcomes : The outcomes of using this compound would also depend on the specific synthesis pathway. In general, it can be used to create a variety of pharmaceutical compounds .
-
Scientific Field: Medicinal Chemistry
- Application : “3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol” is a macrocyclic compound that has garnered much attention recently in medicinal chemistry due to their ability to access biologically relevant conformations .
- Methods of Application : This compound was prepared via a two-step protocol and assigned using 1H, 13C-NMR and LC-MS .
- Results or Outcomes : The 1H-NMR spectrum obtained for this compound matches the signals reported for a similar compound .
Direcciones Futuras
Thiazoles, such as “4-Bromo-2-(pyrrolidin-1-YL)thiazole”, exhibit a wide range of biological activities, making them important targets for future research . The biological outcomes of these compounds can be greatly affected by substituents on a particular position of the thiazole ring . Therefore, future directions may include the design and synthesis of new thiazole compounds with different biological profiles .
Propiedades
IUPAC Name |
4-bromo-2-pyrrolidin-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2S/c8-6-5-11-7(9-6)10-3-1-2-4-10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTSNWTXFACJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



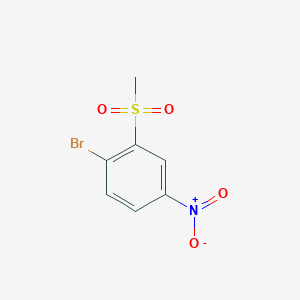
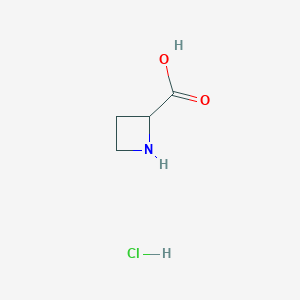



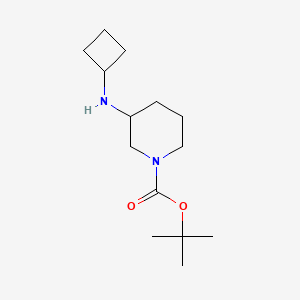
![5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1371674.png)
